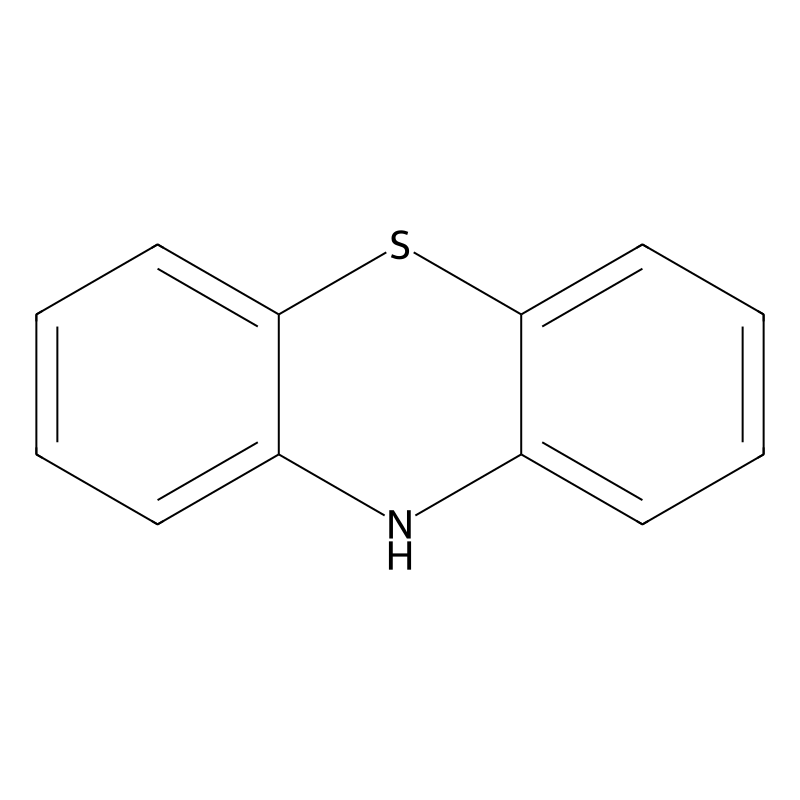

Phenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM

VERY SOL IN ACETONE

Water solubilty = 1.59 mg/l at 25 °C

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Pioneering Advancements in Psychiatry and Medicine

Phenothiazine derivatives revolutionized the field of psychiatry with the discovery of their antipsychotic properties in the 1950s. Chlorpromazine, the first widely used antipsychotic medication, belongs to this class of drugs. These drugs work by blocking dopamine receptors in the brain, which helps manage symptoms of schizophrenia and other psychotic disorders [].

The impact of phenothiazine derivatives extends beyond antipsychotics. Some derivatives exhibit antiemetic properties, used to treat nausea and vomiting []. Research is also ongoing to explore the potential of these compounds in treating Alzheimer's disease, cancer, and even malaria [].

Exploring New Horizons in Material Science

Phenothiazine derivatives have shown promise in material science research. Studies suggest that water-soluble derivatives can be electropolymerized into conductive polymers. These polymers have potential applications in developing biosensors and biofuel cells []. Additionally, some derivatives are being investigated for their use in advanced batteries and fuel cells [].

Phenothiazine is an organic compound with the chemical formula . It belongs to the thiazine class of heterocyclic compounds and features a fused ring system consisting of sulfur and nitrogen atoms. The compound appears as a light green to steel-blue powder, which can acquire a greenish-brown tint upon exposure to sunlight. Phenothiazine serves as a foundational structure for numerous derivatives that exhibit significant biological activity, particularly in the medical field. Its derivatives have been pivotal in psychiatric medicine and allergy treatments, with notable examples including chlorpromazine and promethazine, which revolutionized their respective fields .

The most significant mechanism of action of phenothiazine derivatives lies in their role as antipsychotics. These compounds primarily act by blocking dopamine D2 receptors in the brain, impacting the neurotransmitter dopamine, which is implicated in schizophrenia and other psychotic disorders []. However, phenothiazines also interact with other receptors, influencing their therapeutic effects and side effects [].

Recent studies have shown that extended phenothiazines exhibit enhanced photophysical properties and catalytic activity in oxidative coupling reactions under visible light, indicating their potential in photocatalysis .

Phenothiazine and its derivatives are recognized for their diverse pharmacological effects:

- Antipsychotic Properties: They primarily function as dopamine antagonists, blocking postsynaptic neurotransmission at dopamine receptors (D1 and D2). This mechanism is crucial for their use in treating schizophrenia and other psychotic disorders .

- Antihistamine Effects: Many phenothiazine derivatives also exhibit antihistaminic activity, making them effective in allergy treatments.

- Antimicrobial Activity: Some derivatives are being explored for their potential as anti-infective agents, showcasing significant antimicrobial properties .

The synthesis of phenothiazine has evolved since its initial discovery by Heinrich August Bernthsen in 1883. Common methods include:

- Cyclization of Diphenylamine: The traditional method involves the reaction of diphenylamine with sulfur.

- Modern Synthetic Strategies: More recent approaches utilize cyclization reactions of 2-substituted diphenyl sulfides, allowing for greater control over the resulting product's structure and properties .

These methods enable the production of various phenothiazine derivatives tailored for specific applications.

Phenothiazine has a wide range of applications across different fields:

- Pharmaceuticals: Its derivatives serve as antipsychotic medications and antihistamines.

- Dyes: Compounds like methylene blue are used as synthetic dyes with applications in biology and chemistry.

- Electrochemical Sensors: Phenothiazine derivatives are utilized in biosensors and biofuel cells due to their conductive properties when electropolymerized .

- Polymerization Inhibitors: It acts as an inhibitor in acrylic acid polymerization processes .

Studies on phenothiazine interactions reveal its complex pharmacology. The compound interacts with various neurotransmitter systems beyond dopamine, including serotonin and histamine receptors. This broad interaction profile contributes to both its therapeutic effects and side effects. For instance, antagonism at muscarinic receptors can lead to anticholinergic side effects such as dry mouth and constipation .

Several compounds share structural similarities with phenothiazine, leading to comparable biological activities. Notable examples include:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Methylene Blue | Contains thiazine | Antimicrobial, antimalarial |

| Thioridazine | Phenothiazine derivative | Antipsychotic |

| Chlorpromazine | Phenothiazine derivative | Antipsychotic |

| Promethazine | Phenothiazine derivative | Antihistamine |

| Trifluoperazine | Phenothiazine derivative | Antipsychotic |

Phenothiazine's uniqueness lies in its foundational role as a precursor for various derivatives that have been extensively studied for their pharmacological properties. Its ability to form stable radical cations distinguishes it from other similar compounds, enhancing its utility in both medicinal chemistry and materials science .

Physical Constants

Melting Point and Boiling Point

Phenothiazine exhibits well-defined thermal transition points that are crucial for its identification and handling. The melting point of phenothiazine ranges from 182 to 185 degrees Celsius, with most sources reporting values within this narrow range [1] [2] [3]. This corresponds to a temperature range of 365 to 366 degrees Fahrenheit [4] [5]. The consistency of these values across multiple sources indicates the reliability of this physical constant for compound identification.

The boiling point of phenothiazine varies slightly depending on atmospheric pressure conditions. Under standard atmospheric pressure, phenothiazine boils at temperatures ranging from 371 to 381 degrees Celsius [2] [3] [6]. At reduced pressure conditions, the boiling point decreases significantly, demonstrating the compound's sensitivity to pressure variations. The United States Occupational Safety and Health Administration reports the boiling point as 700 degrees Fahrenheit (approximately 371 degrees Celsius) [5].

Density and Vapor Pressure

The density of phenothiazine at 20 degrees Celsius ranges from 1.34 to 1.362 grams per cubic centimeter [2] [3] [6]. This relatively high density reflects the tricyclic aromatic structure of the compound and the presence of both sulfur and nitrogen heteroatoms within the ring system.

Vapor pressure measurements indicate that phenothiazine has extremely low volatility under ambient conditions. At 20 degrees Celsius, the vapor pressure is reported as 0.0000647 Pascal [2] [3], which corresponds to approximately 1×10⁻⁵ millimeters of mercury at 25 degrees Celsius [7]. This low vapor pressure suggests minimal evaporation under normal storage and handling conditions, making the compound relatively safe from an inhalation exposure perspective.

The bulk density of phenothiazine powder is reported as 650 kilograms per cubic meter [2] [3], which is useful for material handling and storage calculations.

Refractive Index

The refractive index of phenothiazine is consistently reported as 1.6353 [6] [8] [7]. This optical property is measured at specific temperature conditions and provides valuable information about the compound's optical behavior and electronic structure. The relatively high refractive index is characteristic of aromatic compounds with extended conjugation systems.

Solubility Parameters

Phenothiazine exhibits distinctly different solubility characteristics across various solvent systems, reflecting its chemical structure and intermolecular interactions. The compound demonstrates practically no solubility in water, with reported values ranging from 0.001 to 2.0 milligrams per liter at 25 degrees Celsius [4] [3] [6]. This extremely low aqueous solubility is attributed to the hydrophobic nature of the tricyclic aromatic ring system.

In organic solvents, phenothiazine shows markedly different behavior. The compound is freely soluble in benzene and hot acetic acid [4], indicating favorable interactions with aromatic and polar aprotic solvents. Phenothiazine demonstrates slight solubility in ethanol and mineral oils [4], suggesting limited compatibility with polar protic solvents and non-polar aliphatic systems.

The compound is practically insoluble in petroleum ether and chloroform [4], which is somewhat unexpected given the generally lipophilic nature of the molecule. This selective solubility pattern indicates specific intermolecular interactions that govern dissolution behavior.

Solubility studies in binary and ternary solvent mixtures have been conducted for phenothiazine in water-ethanol, water-propylene glycol, and ethanol-propylene glycol systems [9] [10]. These investigations reveal complex solubility-composition relationships that are important for pharmaceutical and industrial applications.

The logarithm of the octanol-water partition coefficient ranges from 3.78 to 4.15 [6] [7], indicating significant lipophilicity. This value suggests that phenothiazine would preferentially partition into lipid phases over aqueous phases, which has implications for its biological distribution and environmental fate.

Stability and Reactivity Profiles

Phenothiazine exhibits characteristic stability and reactivity patterns that are fundamental to its handling, storage, and applications. The compound demonstrates notable light sensitivity, undergoing discoloration upon exposure to sunlight [4] [6]. This photodegradation process results in the formation of colored products that can affect both the appearance and chemical properties of the material.

Under normal atmospheric conditions, phenothiazine remains stable [6], indicating that oxidation by atmospheric oxygen proceeds slowly under ambient conditions. However, the compound shows incompatibility with strong oxidizing agents [6], which can rapidly convert phenothiazine to various oxidation products.

Thermal stability analysis reveals that phenothiazine maintains its integrity up to its autoignition temperature of 470 degrees Celsius [3]. This thermal stability makes the compound suitable for applications requiring elevated temperatures, though care must be taken to avoid reaching combustion conditions.

The chemical stability of phenothiazine is significantly influenced by hydrogen ion concentration. Research has demonstrated that phenothiazine derivatives undergo hydrogen-ion-catalyzed hydrolysis under acidic conditions [11]. This pH-dependent stability has important implications for formulation and storage considerations.

Oxidation behavior studies show that phenothiazine is easily oxidized in acidic media, generating colored products [12] [13]. This oxidation process proceeds through the formation of semiquinonoid radicals and can be utilized analytically for compound detection and quantification.

The formation of radical species from phenothiazine has been extensively studied. Cationic radicals of nitrogen-substituted phenothiazines exhibit high stability [12] [14], while neutral radicals of unsubstituted phenothiazines show substantially reduced stability. This difference in radical stability has implications for understanding the reactivity and potential biological activity of phenothiazine derivatives.

Spectroscopic Properties

Infrared Spectroscopy

Infrared spectroscopic analysis of phenothiazine reveals characteristic absorption bands that are diagnostic for structural identification. The nitrogen-hydrogen stretching vibrations appear in the region from 3200 to 3400 wavenumbers per centimeter [15] [16]. These bands can shift significantly depending on the crystalline state versus solution phase, indicating intermolecular hydrogen bonding interactions.

Carbon-hydrogen out-of-plane deformation bands provide valuable structural information, with characteristic peaks observed at 735 and 752 wavenumbers per centimeter [15] [17]. These bands are particularly useful for determining substitution patterns on the phenothiazine ring system.

Aromatic carbon-carbon stretching vibrations appear in the range of 1570 to 1605 wavenumbers per centimeter [15] [17], which is typical for aromatic systems. The presence of the sulfur atom in the ring system influences these vibrations compared to purely carbocyclic aromatic compounds.

Carbon-sulfur stretching vibrations occur in the region from 600 to 900 wavenumbers per centimeter [18], providing direct evidence for the presence of the sulfur heteroatom in the molecular structure. Ring breathing modes are observed in the range of 1000 to 1200 wavenumbers per centimeter [18], reflecting the collective vibrational motions of the tricyclic ring system.

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of phenothiazine that arise from its conjugated aromatic structure. The compound exhibits π-π* transitions at approximately 234 nanometers [19] [16], which corresponds to electronic excitation within the aromatic ring system.

Lower energy n-π* transitions occur at approximately 280 nanometers [19] [16], reflecting electron promotion from nitrogen and sulfur lone pairs to antibonding π* orbitals. These transitions are characteristic of heteroaromatic compounds containing nitrogen and sulfur atoms.

The absorption maxima wavelength range for phenothiazine spans from 252 to 316 nanometers [19] [20] [21], with the exact position depending on solvent effects and substitution patterns. Systematic studies of phenothiazine derivatives have identified characteristic absorption bands designated as E, K, and B bands [20], which are separated by well-developed absorption minima.

When phenothiazine undergoes oxidation reactions, colored products are formed that exhibit absorption maxima in the range of 512 to 565 nanometers [13]. These visible light absorbing species are responsible for the characteristic colors observed during oxidative degradation processes.

Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of phenothiazine reveals aromatic proton signals in the range of 7.46 to 7.55 parts per million [22] [23]. The exact chemical shifts and splitting patterns provide detailed information about the electronic environment and substitution patterns of the aromatic system.

Carbon-13 nuclear magnetic resonance studies have been extensively employed to investigate the electronic properties and conformational behavior of phenothiazine and its derivatives [24] [25]. These investigations reveal characteristic chemical shifts for the various carbon atoms in the tricyclic structure and provide insights into the electron distribution within the molecule.

Nuclear magnetic resonance techniques have proven particularly valuable for studying the ionization behavior of phenothiazine derivatives. The chemical shifts of specific nuclei show pH dependence, allowing for the determination of dissociation constants and the characterization of ionization equilibria [24] [23].

Purity

Physical Description

Dry Powder; Dry Powder, Other Solid; Liquid

Grayish-green to greenish-yellow solid; [NIOSH]

YELLOW CRYSTALS. TURNS DARK GREEN ON EXPOSURE TO LIGHT.

Grayish-green to greenish-yellow solid.

Grayish-green to greenish-yellow solid. [insecticide]

Color/Form

YELLOW PRISMS FROM ALCOHOL

GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES

Grayish-green to greenish-yellow solid. [insecticide]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

371 °C @ 760 MM HG

371 °C

700 °F

Flash Point

Heavy Atom Count

Taste

Density

LogP

log Kow = 4.15

4.15

Odor

Appearance

Melting Point

185.1 °C

365 °F

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 24 of 3417 companies. For more detailed information, please visit ECHA C&L website;

Of the 43 notification(s) provided by 3393 of 3417 companies with hazard statement code(s):;

H302 (92.96%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (97.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 (92.81%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (86.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

AT ONE TIME EMPLOYED IN HUMAN MEDICINE AS ANTHELMINTIC & URINARY ANTISEPTIC.

MEDICATION (VET): ...EMPLOYED IN...VET MEDICINE FOR PINWORM, THREADWORM & ROUNDWORM INFESTATIONS. IT HAS ALSO BEEN USED AS URINARY ANTISEPTIC...

MEDICATION (VET): IT IS STILL OF VALUE FOR TREATMENT OF HELMINTHIASIS IN SHEEP & OTHER DOMESTIC ANIMALS.

For more Therapeutic Uses (Complete) data for PHENOTHIAZINE (8 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

0 mmHg (approx)

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

...ABOUT 30-50% OF ORAL DOSE PASSES THROUGH ALIMENTARY TRACT UNCHANGED. SOME PHENOTHIAZINE IS CONVERTED WITHIN GUT TO SOL DERIV...WHICH ARE ABSORBED INTO PORTAL VENOUS SYSTEM. ...DERIV ARE SECRETED IN URINE & ARE RESPONSIBLE FOR ITS RED COLOR WHEN EXPOSED TO AIR. THEY ALSO APPEAR IN BILE & IN MILK OF LACTATING ANIMALS. URINARY & FECAL EXCRETION OF PHENOTHIAZINE OR ITS DERIV ACCOUNTS FOR 80% OF ORAL DOSE IN SHEEP; FATE OF REMAINING 20% IS UNKNOWN.

URINARY & FECAL EXCRETION OF PHENOTHIAZINE OR ITS DERIV ACCOUNTS FOR 80% OF ORAL DOSE IN SHEEP; FATE OF REMAINING 20% IS UNKNOWN.

ABSORBED BY SKIN.

... Phenothiazine was readily absorbed from the alimentary tract, with the free drug and reddish oxidation products appearing in the urine.

Metabolism Metabolites

YIELDS 3-HYDROXYPHENOTHIAZINE IN DOGS. /FROM TABLE/

THE ANTHELMINTIC, PHENOTHIAZINE, WAS OXIDIZED TO SULFOXIDE BY ENZYMES OF THE PROGLOTTIDS OF THE CESTODE, MONIEZIA EXPANSA & CYTOSOL OF INTESTINAL EPITHELIAL CELLS OF THE NEMATODE ASCARIS SUUM. ENZYMES IN THESE TISSUES ALSO DECR SULFOXIDES TO THIOETHERS IN ABSENCE OF O.

RAT, MOUSE, & GERBIL EXCRETED THE MAJORITY OF PHENOTHIAZINE IN CONJUGATED FORM. THE RAT, MOUSE, & GERBIL PRODUCED LEUCOPHENOTHIAZONE SULFATE AS MAJOR METABOLITE, RELYING MORE ON C-OXIDATION PATHS THAN THE HAMSTER WHICH EXCRETED LARGE AMT OF PHENOTHIAZINE N-GLUCURONIDE.

Wikipedia

Cadaverine

Drug Warnings

Use of the drug in weak animals, particularly those that are anemic and emaciated, is strictly contraindicated. Animals known to be constipated should not be treated with phenothiazine, since retention of the drug in the digestive tract and resulting absorption of greater than normal quantities is likely to lead to drug poisoning. Use of phenothiazine in pregnancy is contraindicated only during the last month of gestation.

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Plastics Material and Resin Manufacturing

Transportation Equipment Manufacturing

Plastics Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

10H-Phenothiazine: ACTIVE

PURIFICATION: VIERLING, US PATENT 2,887,482 (1959); RIGBY, US PATENT 3,000,887 (1961 TO SHELL OIL).

/OXIDATION/...CAN BE PREVENTED BY ADMIXTURE OF 0.3-1.0% METHENAMINE.

...PARENT OF NUMBER OF DYESTUFFS INCL METHYLENE BLUE, THIAZINE DYES & THIAMINE BLUE.

INTRODUCED IN 1925, IT WAS ONE OF EARLIEST ORG INSECTICIDES. ACTION: ORAL INSECTICIDE & ANTHELMINTIC. FED IN SALT OR MINERAL SUPPLEMENT TO CONTROL HORN FLY & FACE FLY LARVAE & TO REMOVE & CONTROL CERTAIN INTERNAL PARASITES.

For more General Manufacturing Information (Complete) data for PHENOTHIAZINE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD PRESENTED.

Method 1625 W and S. Semivolatile Organic Compounds by Isotope Dilution GCMS. Capillary Gas Chromatography with Low Resolution Mass Spectrometry. Minimum level = 20 ug/l (Water).

PMD-PFI Determination of Phenothiazine by IR Spectrometry. Infrared Spectrometry with no detection limit reported.

PMD-TLC Thin-layer Chromatographic System for Identification of Pesticides. Thin layer chromatography with no detection limit reported.

Clinical Laboratory Methods

Interactions

ANTIOXIDANTS, EG PHENOTHIAZINE, INHIBITED THE MUTAGENICITY OF BENZO(A)PYRENE & SOME OF ITS DERIVATIVES TOWARDS SALMONELLA TYPHIMURIUM STRAIN TA98; THIS INHIBITION WAS CONCN DEPENDENT.

Stability Shelf Life

SENSITIVE TO AIR & LIGHT

DARKENS TO DEEP OLIVE-GREEN ON EXPOSURE TO LIGHT

It is stable when dry but easily oxidizes when wet.

Dates

2: Choudhary S, Silakari O, Singh PK. New Insights into Chemistry and Biological Potential of Thiazine Scaffold: A Review. Mini Rev Med Chem. 2018 Apr 27. doi: 10.2174/1389557518666180427150108. [Epub ahead of print] PubMed PMID: 29701151.

3: Leskovac A, Petrovic S, Lazarevic-Pasti T, Krstic M, Vasic V. Ruthenium(II)-N-alkyl phenothiazine complexes as potential anticancer agents. J Biol Inorg Chem. 2018 Apr 11. doi: 10.1007/s00775-018-1560-x. [Epub ahead of print] PubMed PMID: 29644470.

4: Loch JI, Bonarek P, Tworzydło M, Łazińska I, Szydłowska J, Lipowska J, Rzęsikowska K, Lewiński K. The engineered β-lactoglobulin with complementarity to the chlorpromazine chiral conformers. Int J Biol Macromol. 2018 Jul 15;114:85-96. doi: 10.1016/j.ijbiomac.2018.03.074. Epub 2018 Mar 16. PubMed PMID: 29555509.

5: Otręba M, Buszman E. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability. Pharmazie. 2018 Jan 2;73(1):19-21. doi: 10.1691/ph.2018.7806. PubMed PMID: 29441946.

6: Schwab K, Frahm S, Horsley D, Rickard JE, Melis V, Goatman EA, Magbagbeolu M, Douglas M, Leith MG, Baddeley TC, Storey JMD, Riedel G, Wischik CM, Harrington CR, Theuring F. A Protein Aggregation Inhibitor, Leuco-Methylthioninium Bis(Hydromethanesulfonate), Decreases α-Synuclein Inclusions in a Transgenic Mouse Model of Synucleinopathy. Front Mol Neurosci. 2018 Jan 10;10:447. doi: 10.3389/fnmol.2017.00447. eCollection 2017. PubMed PMID: 29375308; PubMed Central PMCID: PMC5767730.

7: Zhang J, Ming C, Zhang W, Okechukwu PN, Morak-Młodawska B, Pluta K, Jeleń M, Akim AM, Ang KP, Ooi KK. 10H-3,6-Diazaphenothiazine induces G(2)/M phase cell cycle arrest and caspase-dependent apoptosis and inhibits cell invasion of A2780 ovarian carcinoma cells through the regulation of NF-κB and (BIRC6-XIAP) complexes. Drug Des Devel Ther. 2017 Oct 24;11:3045-3063. doi: 10.2147/DDDT.S144415. eCollection 2017. PubMed PMID: 29123378; PubMed Central PMCID: PMC5661483.

8: Varga B, Csonka Á, Csonka A, Molnár J, Amaral L, Spengler G. Possible Biological and Clinical Applications of Phenothiazines. Anticancer Res. 2017 Nov;37(11):5983-5993. Review. PubMed PMID: 29061777.

9: Sobczak A, Teżyk A, Szyndlarewicz J, Ziarniak J, Świątek P, Malinka W. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity-degradation profile and stability-indicating method. Med Chem Res. 2017;26(10):2443-2451. doi: 10.1007/s00044-017-1944-4. Epub 2017 Jun 15. PubMed PMID: 29051697; PubMed Central PMCID: PMC5628186.

10: de Oliveira SCPS, Monteiro JSC, Pires-Santos GM, Sampaio FJP, Soares AP, Soares LGP, Pinheiro ALB. LED antimicrobial photodynamic therapy with phenothiazinium dye against Staphylococcus aureus: An in vitro study. J Photochem Photobiol B. 2017 Oct;175:46-50. doi: 10.1016/j.jphotobiol.2017.08.029. Epub 2017 Aug 24. PubMed PMID: 28846934.

11: Ghashghaeinia M, Wesseling MC, Ramos E, Petkova-Kirova P, Waibel S, Lang E, Bissinger R, Alzoubi K, Edelmann B, Hosseinzadeh Z, Dreischer P, Shahvaroughi-Farahani A, Mrowietz U, Köberle M, Kaestner L, Bernhardt I, Martínez-Ruiz A, Wieder T, Lang F. Trifluoperazine-Induced Suicidal Erythrocyte Death and S-Nitrosylation Inhibition, Reversed by the Nitric Oxide Donor Sodium Nitroprusside. Cell Physiol Biochem. 2017;42(5):1985-1998. doi: 10.1159/000479838. Epub 2017 Aug 9. PubMed PMID: 28793283.

12: Fu DJ, Zhao RH, Li JH, Yang JJ, Mao RW, Wu BW, Li P, Zi XL, Zhang QQ, Cai HJ, Zhang SY, Zhang YB, Liu HM. Molecular diversity of phenothiazines: design and synthesis of phenothiazine-dithiocarbamate hybrids as potential cell cycle blockers. Mol Divers. 2017 Nov;21(4):933-942. doi: 10.1007/s11030-017-9773-4. Epub 2017 Aug 7. PubMed PMID: 28785928.

13: Pluta K, Jeleń M, Morak-Młodawska B, Zimecki M, Artym J, Kocięba M, Zaczyńska E. Azaphenothiazines - promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties. Eur J Med Chem. 2017 Sep 29;138:774-806. doi: 10.1016/j.ejmech.2017.07.009. Epub 2017 Jul 8. Review. PubMed PMID: 28734245.

14: Brem B, Gal E, Găină L, Silaghi-Dumitrescu L, Fischer-Fodor E, Tomuleasa CI, Grozav A, Zaharia V, Filip L, Cristea C. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Int J Mol Sci. 2017 Jun 26;18(7). pii: E1365. doi: 10.3390/ijms18071365. PubMed PMID: 28672876; PubMed Central PMCID: PMC5535858.

15: Sellamuthu S, Singh M, Kumar A, Singh SK. Type-II NADH Dehydrogenase (NDH-2): a promising therapeutic target for antitubercular and antibacterial drug discovery. Expert Opin Ther Targets. 2017 Jun;21(6):559-570. doi: 10.1080/14728222.2017.1327577. Epub 2017 May 15. Review. PubMed PMID: 28472892.

16: Oliva CR, Zhang W, Langford C, Suto MJ, Griguer CE. Repositioning chlorpromazine for treating chemoresistant glioma through the inhibition of cytochrome c oxidase bearing the COX4-1 regulatory subunit. Oncotarget. 2017 Jun 6;8(23):37568-37583. doi: 10.18632/oncotarget.17247. PubMed PMID: 28455961; PubMed Central PMCID: PMC5514931.

17: Ghorab MM, Alsaid MS, Samir N, Abdel-Latif GA, Soliman AM, Ragab FA, Abou El Ella DA. Aromatase inhibitors and apoptotic inducers: Design, synthesis, anticancer activity and molecular modeling studies of novel phenothiazine derivatives carrying sulfonamide moiety as hybrid molecules. Eur J Med Chem. 2017 Jul 7;134:304-315. doi: 10.1016/j.ejmech.2017.04.028. Epub 2017 Apr 15. PubMed PMID: 28427017.

18: Klutzny S, Lesche R, Keck M, Kaulfuss S, Schlicker A, Christian S, Sperl C, Neuhaus R, Mowat J, Steckel M, Riefke B, Prechtl S, Parczyk K, Steigemann P. Functional inhibition of acid sphingomyelinase by Fluphenazine triggers hypoxia-specific tumor cell death. Cell Death Dis. 2017 Mar 30;8(3):e2709. doi: 10.1038/cddis.2017.130. PubMed PMID: 28358364; PubMed Central PMCID: PMC5386533.

19: Steinberg AC, Schimpf MO, White AB, Mathews C, Ellington DR, Jeppson P, Crisp C, Aschkenazi SO, Mamik MM, Balk EM, Murphy M. Preemptive analgesia for postoperative hysterectomy pain control: systematic review and clinical practice guidelines. Am J Obstet Gynecol. 2017 Sep;217(3):303-313.e6. doi: 10.1016/j.ajog.2017.03.013. Epub 2017 Mar 27. Review. PubMed PMID: 28351670.

20: Hong WD, Gibbons PD, Leung SC, Amewu R, Stocks PA, Stachulski A, Horta P, Cristiano MLS, Shone AE, Moss D, Ardrey A, Sharma R, Warman AJ, Bedingfield PTP, Fisher NE, Aljayyoussi G, Mead S, Caws M, Berry NG, Ward SA, Biagini GA, O'Neill PM, Nixon GL. Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. J Med Chem. 2017 May 11;60(9):3703-3726. doi: 10.1021/acs.jmedchem.6b01718. Epub 2017 Apr 25. PubMed PMID: 28304162.